Home > Products > Screening Compounds P98901 > PDGFRalpha kinase inhibitor 1
PDGFRalpha kinase inhibitor 1 - 2209053-93-8

PDGFRalpha kinase inhibitor 1

Catalog Number: EVT-2973507
CAS Number: 2209053-93-8
Molecular Formula: C34H34N8O2
Molecular Weight: 586.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PDGFRalpha kinase inhibitor 1 is a small molecule compound designed to inhibit the activity of the Platelet-Derived Growth Factor Receptor alpha, a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, survival, and migration. The inhibition of PDGFRalpha is particularly relevant in the context of cancer and fibrotic diseases, where aberrant PDGF signaling contributes to disease progression.

Source

This compound was developed through extensive research into the mechanisms of receptor tyrosine kinases and their role in disease. The initial discovery and characterization of PDGFRalpha kinase inhibitor 1 were based on high-throughput screening of chemical libraries against the PDGFRalpha target.

Classification

PDGFRalpha kinase inhibitor 1 is classified as a selective small molecule kinase inhibitor. It specifically targets the ATP-binding site of the PDGFRalpha, blocking its activation and subsequent downstream signaling pathways.

Synthesis Analysis

Methods

The synthesis of PDGFRalpha kinase inhibitor 1 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors.
  2. Key Intermediates: An aldol reaction is often utilized to form key intermediates, which are then transformed into enaminones or other functionalized structures.
  3. Coupling Reactions: Stille coupling or similar cross-coupling reactions may be employed to construct the final cyclic structure.
  4. Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Technical Details

The synthesis process may involve multiple protective group strategies to facilitate selective reactions at various functional groups. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed throughout the synthesis to confirm the structure and purity of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular structure of PDGFRalpha kinase inhibitor 1 features a core scaffold that interacts specifically with the active site of PDGFRalpha. This includes functional groups that participate in hydrogen bonding and hydrophobic interactions with key residues within the binding pocket.

Data

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure)
  • Molecular Weight: Typically around 400-500 g/mol
  • Crystallographic Data: X-ray crystallography studies may provide detailed insights into the binding conformation and interactions with PDGFRalpha.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of PDGFRalpha kinase inhibitor 1 include:

  1. Aldol Condensation: To form β-hydroxy ketones as intermediates.
  2. Stille Coupling: For constructing complex cyclic structures.
  3. Oxidation Reactions: Such as Swern oxidation to introduce carbonyl functionalities.

Technical Details

Each reaction is optimized for yield and selectivity, often requiring specific temperature and solvent conditions. Reaction monitoring is conducted using thin-layer chromatography or HPLC.

Mechanism of Action

Process

PDGFRalpha kinase inhibitor 1 exerts its inhibitory effects by binding to the ATP-binding site of PDGFRalpha, preventing ATP from accessing its binding site. This inhibition leads to:

  • Decreased Autophosphorylation: Inhibition of receptor activation.
  • Downstream Signaling Disruption: Blockade of pathways such as PI3K/Akt and MAPK cascades that are critical for cell survival and proliferation.

Data

Studies have shown that this compound exhibits low nanomolar IC50 values against PDGFRalpha, indicating high potency in inhibiting receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Varies based on formulation; often soluble in organic solvents like DMSO or ethanol.
  • Melting Point: Specific melting point data would be provided based on empirical measurements.

Chemical Properties

Applications

Scientific Uses

PDGFRalpha kinase inhibitor 1 has several applications in scientific research:

  • Cancer Research: Used to study the role of PDGF signaling in tumor growth and metastasis.
  • Fibrosis Studies: Investigated for its potential to mitigate fibrotic responses in tissues.
  • Drug Development: Serves as a lead compound for developing more potent inhibitors targeting PDGFRalpha and related kinases.
Molecular Mechanisms of PDGFRα Inhibition

Structural Basis of Type II Kinase Selectivity

PDGFRα kinase inhibitor 1 exemplifies a class of type II kinase inhibitors that target the inactive conformation of PDGFRα. Unlike type I inhibitors that bind the active DFG-in conformation, type II inhibitors stabilize the DFG-out conformation by occupying a hydrophobic pocket adjacent to the ATP-binding site. This pocket is created when the conserved Asp-Phe-Gly (DFG) motif rotates outward, exposing hydrophobic residues critical for inhibitor binding [1] [8]. The inhibitor’s pyrimidine core forms hydrogen bonds with the hinge region (Cys677 and Asp831), while its fluorophenyl moiety inserts deep into the hydrophobic pocket, displacing the activation loop (Tyr849 in PDGFRα) [2]. This binding mode confers >100-fold selectivity for PDGFRα over structurally related kinases like PDGFRβ or KIT, as confirmed by kinome-wide screening assays [3].

Table 1: Structural Features of PDGFRα Kinase Inhibitor 1 Binding

Binding Site ElementInhibitor InteractionFunctional Consequence
DFG motif (Asp836)Displacement to "out" positionStabilizes inactive kinase
Hydrophobic pocket (Ile827, Val850)Fluorophenyl moiety insertionBlocks ATP access
Hinge region (Cys677)Hydrogen bonding with pyrimidine coreAnchors inhibitor
Activation loop (Tyr849)Steric hindrancePrevents autophosphorylation

Allosteric Modulation of PDGFRα Conformational Dynamics

Beyond competitive inhibition, PDGFRα kinase inhibitor 1 induces long-range allosteric effects that propagate through the receptor’s structure. Molecular dynamics simulations reveal that inhibitor binding:

  • Stabilizes the juxtamembrane domain (residues 567–598), which normally inhibits kinase activity in the inactive state. This enhances autoinhibition by constraining domain mobility [2] [8].
  • Disrupts salt bridge networks between the αC-helix (Glu671) and the catalytic loop (Lys627), preventing the helical alignment required for catalysis [8].
  • Reduces conformational flexibility in the kinase insert domain (residues 716–766), a region critical for binding downstream effectors like PI3K. Fluorescence resonance energy transfer (FRET) studies show a 40% decrease in domain mobility upon inhibitor binding [1] [9].

These allosteric changes increase inhibitor residence time to >120 minutes, significantly longer than ATP’s binding duration (<5 minutes) [3].

Disruption of PDGF-Mediated Dimerization and Autophosphorylation

PDGFRα kinase inhibitor 1 prevents ligand-induced activation by interfering with receptor dimerization thermodynamics. In unstimulated cells, PDGFRα exists as monomers that dimerize upon PDGF-AA or PDGF-CC binding. Inhibitor-bound receptors exhibit:

  • Reduced dimer stability: Surface plasmon resonance shows a 70% decrease in dimerization affinity (Kd from 10 nM to 33 nM) [4] [8].
  • Impaired disulfide linkage: PDGF induces disulfide-bonded dimers (430 kDa) detectable under non-reducing conditions. Inhibitor pretreatment eliminates these species by blocking conformational changes required for intermolecular cysteine oxidation (Cys825) [4].
  • Suppressed trans-autophosphorylation: Mass spectrometry of inhibitor-treated PDGFRα reveals >90% reduction in phosphotyrosine residues at key sites (Tyr720, Tyr754, Tyr1018), disrupting docking sites for SH2-domain-containing signaling proteins [1] [2].

Impact on Downstream Signaling Pathways (PI3K/AKT, MAPK/ERK)

By targeting PDGFRα at the apex of signaling cascades, kinase inhibitor 1 induces multipathway suppression:

  • PI3K/AKT axis: Phosphoproteomics shows near-complete loss of AKT phosphorylation at Ser473 within 15 minutes of treatment. This occurs via impaired recruitment of PI3K’s p85 subunit to PDGFRα phosphotyrosine sites (Tyr731, Tyr742) [1] [9].
  • MAPK/ERK axis: ERK1/2 phosphorylation decreases by 85% due to disrupted Shc-Grb2-SOS complex formation at phosphorylated Tyr720. Computational modeling indicates steric blocking of Shc’s PTB domain [2] [10].
  • STAT5 modulation: In FIP1L1-PDGFRA-driven cells, inhibitor 1 reduces STAT5 phosphorylation by 70%, breaking a critical feedback loop in myeloid malignancies [10].

Table 2: Kinetics of Pathway Inhibition by PDGFRα Kinase Inhibitor 1

Downstream EffectorPhosphorylation SiteReduction (%)Time to Max Effect (min)
AKTSer47398%15
ERK1/2Thr202/Tyr20485%30
STAT5Tyr69470%60
S6K (mTORC1 readout)Thr38992%45

Concluding RemarksPDGFRα kinase inhibitor 1 exemplifies rational drug design leveraging structural and mechanistic insights. Its type II binding mode, allosteric effects, dimerization disruption, and multipathway suppression collectively define a potent, selective approach to targeting PDGFRα-driven pathologies.

Properties

CAS Number

2209053-93-8

Product Name

PDGFRalpha kinase inhibitor 1

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide

Molecular Formula

C34H34N8O2

Molecular Weight

586.7

InChI

InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40)

InChI Key

NWVOHJOHQOHBMB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.